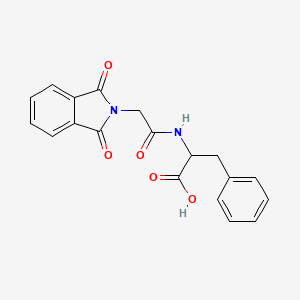
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is a complex organic compound that features a phthalimide group linked to a phenylalanine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine typically involves the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine exerts its effects involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Phthalimide derivatives: Compounds with similar structural features and reactivity.
Uniqueness
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is unique due to its specific combination of a phthalimide group and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine is a compound that has garnered attention for its potential biological activities. Its unique structural features, including the isoindole moiety, suggest various mechanisms of action that may influence biological pathways.
Chemical Structure and Properties
The compound is characterized by its molecular formula C15H15N2O4 and a molecular weight of approximately 287.29 g/mol. The structure includes an isoindoline ring system that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₂O₄ |
| Molecular Weight | 287.29 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions due to its unique structural characteristics.
- Calcium Signaling Modulation : Similar compounds have shown to influence intracellular calcium levels, suggesting a potential role in calcium-mediated signaling pathways .
- Antiproliferative Effects : Studies on structurally related compounds indicate that they can inhibit cell proliferation by affecting translation initiation mechanisms .
Research Findings
Recent studies have explored the biological effects of this compound and its analogs:
Antiproliferative Activity
A study demonstrated that related isoindoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism was linked to the modulation of intracellular calcium levels leading to apoptosis in tumor cells .
Inhibition of Protein Kinases
Another research highlighted the ability of isoindoline compounds to inhibit specific protein kinases involved in cancer progression, suggesting a potential therapeutic application in oncology .
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound showed promising results in inhibiting tumor growth in preclinical models. The mechanism was attributed to its ability to induce apoptosis through calcium signaling pathways.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds, revealing their potential in protecting neuronal cells from oxidative stress-induced damage.
属性
CAS 编号 |
60676-54-2 |
|---|---|
分子式 |
C19H16N2O5 |
分子量 |
352.3 g/mol |
IUPAC 名称 |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26) |
InChI 键 |
BAIZNEMAFFNNOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















